molecular formula C5H3IN2O3 B15134978 3-iodo-5-nitro-3H-pyridin-2-one

3-iodo-5-nitro-3H-pyridin-2-one

Cat. No.: B15134978
M. Wt: 265.99 g/mol
InChI Key: OUSQYGYKJULNFX-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-3H-pyridin-2-one is a heterocyclic compound that contains both iodine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-nitro-3H-pyridin-2-one typically involves the iodination of 5-nitro-3H-pyridin-2-one. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the pyridine ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products where the iodine atom is replaced by another functional group.

    Reduction: 3-Amino-5-nitro-3H-pyridin-2-one.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

3-Iodo-5-nitro-3H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-5-nitro-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can participate in redox reactions, while the iodine atom can be involved in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-nitro-3H-pyridin-4-one: Similar structure but with the nitro group at a different position.

    3-Bromo-5-nitro-3H-pyridin-2-one: Bromine instead of iodine.

    3-Iodo-5-amino-3H-pyridin-2-one: Amino group instead of nitro.

Uniqueness

3-Iodo-5-nitro-3H-pyridin-2-one is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H3IN2O3

Molecular Weight

265.99 g/mol

IUPAC Name

3-iodo-5-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H

InChI Key

OUSQYGYKJULNFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1I)[N+](=O)[O-]

Origin of Product

United States

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